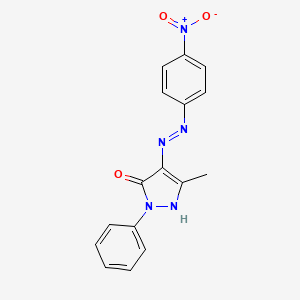
3-Methyl-4-((4-nitrophenyl)diazenyl)-1-phenyl-1H-pyrazol-5-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-((4-nitrophenyl)diazenyl)-1-phenyl-1H-pyrazol-5-OL is an organic compound that belongs to the class of azo dyes. It is characterized by the presence of a diazenyl group (-N=N-) linking a nitrophenyl group to a pyrazol ring. This compound is known for its vibrant color and is used in various applications, including as a dye and in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-((4-nitrophenyl)diazenyl)-1-phenyl-1H-pyrazol-5-OL typically involves the diazotization of 4-nitroaniline followed by coupling with 3-methyl-1-phenyl-1H-pyrazol-5-OL. The reaction conditions include maintaining a low temperature during the diazotization process and using an acidic medium to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-((4-nitrophenyl)diazenyl)-1-phenyl-1H-pyrazol-5-OL undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo electrophilic substitution reactions at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-Methyl-4-((4-nitrophenyl)diazenyl)-1-phenyl-1H-pyrazol-5-OL is used in various scientific research applications, including:
Chemistry: As a dye in analytical chemistry for the detection of metal ions.
Biology: In biological staining to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with certain drugs.
Industry: Used in the textile industry as a dye for fabrics.
Mechanism of Action
The mechanism of action of 3-Methyl-4-((4-nitrophenyl)diazenyl)-1-phenyl-1H-pyrazol-5-OL involves its interaction with molecular targets through the diazenyl group. This group can form stable complexes with metal ions, which is utilized in its applications as a dye and in analytical chemistry. The compound’s ability to undergo various chemical reactions also makes it a versatile tool in scientific research .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylazo-1-naphthol: Another azo dye with similar applications in dyeing and analytical chemistry.
4-Nitrophenylazo-2-naphthol: Known for its use in biological staining and as a pH indicator.
4-Nitrophenylazo-3-methyl-1-phenyl-1H-pyrazol-5-OL: A closely related compound with similar chemical properties.
Uniqueness
3-Methyl-4-((4-nitrophenyl)diazenyl)-1-phenyl-1H-pyrazol-5-OL is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and undergo various chemical reactions makes it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C16H13N5O3 |
|---|---|
Molecular Weight |
323.31 g/mol |
IUPAC Name |
5-methyl-4-[(4-nitrophenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C16H13N5O3/c1-11-15(16(22)20(19-11)13-5-3-2-4-6-13)18-17-12-7-9-14(10-8-12)21(23)24/h2-10,19H,1H3 |
InChI Key |
FQOGPUZUPIZPLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![acetic acid;2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid](/img/structure/B12049745.png)
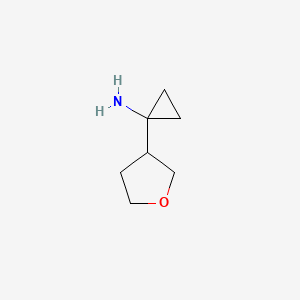
![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate](/img/structure/B12049749.png)
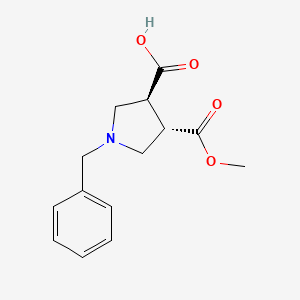
![N-[3-(aminomethyl)phenyl]-2-furamide](/img/structure/B12049764.png)
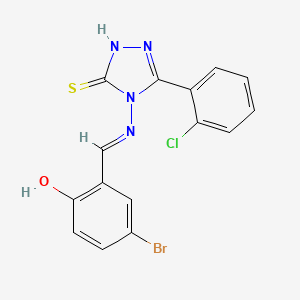
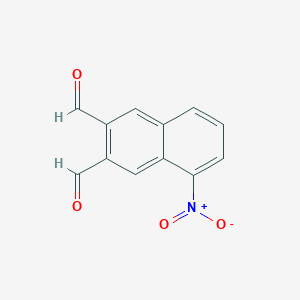


![3-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B12049800.png)
![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12049806.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-((E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene)-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B12049811.png)
![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12049816.png)

